molecular formula C14H11NO4 B1163343 Griffithazanone A CAS No. 240122-30-9

Griffithazanone A

Cat. No.: B1163343
CAS No.: 240122-30-9
M. Wt: 257.24 g/mol
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Griffithazanone A is a natural product that belongs to the alkaloid group of compounds. It was extracted from the Australian sponge species Griffithsia sp. Alga. The chemical structure of this compound is complex and unique, featuring multiple rings and functional groups. It is a colorless solid with high solubility and exhibits strong absorption peaks in solvents, showing distinct characteristics on the UV-visible spectrum. This compound has demonstrated antitumor activity and cytotoxicity against human cancer cell lines, making it a subject of extensive research in drug development for cancer treatment .

Scientific Research Applications

Griffithazanone A has a wide range of scientific research applications:

Preparation Methods

Currently, there are no large-scale synthesis reports for Griffithazanone A. Scientists have primarily produced this compound through biosynthetic extraction from Griffithsia sp. Alga. This method involves isolating the compound from the natural source, which is a labor-intensive process and not yet optimized for industrial production .

Chemical Reactions Analysis

Griffithazanone A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions could produce hydroquinone derivatives .

Mechanism of Action

The anticancer activity of Griffithazanone A is believed to involve multiple mechanisms. It interacts with DNA topoisomerases, enzymes that play a crucial role in DNA replication and repair. By inhibiting these enzymes, this compound can induce DNA damage in cancer cells, leading to cell death. Additionally, it may generate reactive oxygen species (ROS), which can further damage cellular components and contribute to its cytotoxic effects .

Comparison with Similar Compounds

Griffithazanone A is similar to other naturally occurring naphthoquinone derivatives, such as laoticuzanone A, lapachol, alfa and beta-lapachones, lawsone, juglone, plumbagin, and shikonin. These compounds also exhibit cytotoxic activities and have been studied for their potential therapeutic applications. this compound’s unique chemical structure and specific interactions with molecular targets distinguish it from these related compounds .

Properties

IUPAC Name

(3R,4R)-3-hydroxy-4-methyl-3,4-dihydro-1H-benzo[g]quinoline-2,5,10-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO4/c1-6-9-10(15-14(19)11(6)16)13(18)8-5-3-2-4-7(8)12(9)17/h2-6,11,16H,1H3,(H,15,19)/t6-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZPJSZDUSLSXDF-KSBSHMNSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(=O)NC2=C1C(=O)C3=CC=CC=C3C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](C(=O)NC2=C1C(=O)C3=CC=CC=C3C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is Griffithazanone A and where is it found?

A1: this compound is a newly discovered alkaloid. [, ] It was first isolated from the roots of the Goniothalamus griffithii plant. [] Later, it was also found to be a constituent of the stems of Goniothalamus amuyon. []

Q2: How was the structure of this compound elucidated?

A2: The structure of this compound was determined through a combination of spectral and chemical methods. [] While the provided abstracts don't specify the exact spectroscopic techniques used, these likely included Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Chemical methods may have involved derivatization reactions to compare with known compounds or to establish stereochemistry. The absolute configuration of this compound was specifically determined by preparing Mosher's esters. []

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